
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is a quinazoline derivative with the molecular formula C9HBrCl2F4N2. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to the quinazoline core. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a quinazoline derivative.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms through halogenation reactions.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the quinazoline core .
科学研究应用
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Employed in the development of advanced materials and chemical processes
作用机制
The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
7-Bromo-2,4-dichloro-8-fluoro-6-(3-furyl)quinazoline: Similar structure but with a furyl group instead of a trifluoromethyl group.
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline: Contains an iodine atom instead of a trifluoromethyl group.
Uniqueness
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
生物活性
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative that has garnered attention for its diverse biological activities, particularly in the context of cancer research. This compound is part of a larger class of quinazoline derivatives known for their potential as therapeutic agents against various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C8H2BrCl2F3N2
- IUPAC Name : this compound
- Physical Form : Yellow to light-red solid
Quinazoline derivatives often act as inhibitors of various kinases, particularly those involved in cancer pathways. The biological activity of this compound may be attributed to its ability to inhibit key enzymes such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Table 1: Biological Targets and Activities
Biological Target | Activity Type | Reference |
---|---|---|
EGFR | Inhibition | |
VEGFR | Inhibition | |
Aurora A Kinase | Selective Inhibition |
Case Studies
- EGFR Inhibition : A study reported that certain derivatives of quinazoline, including those structurally similar to this compound, exhibited irreversible inhibition of EGFR, particularly against resistant mutations such as EGFR-T790M. These compounds demonstrated enhanced potency compared to existing treatments like afatinib in specific cancer cell lines (H1975 and HCC827) .
- VEGFR Selectivity : Another investigation highlighted the selective inhibition of VEGFR by quinazoline derivatives. For instance, compounds with similar structural features showed significant antitumor activity in vivo, inhibiting tumor growth in xenograft models . The study indicated that oral administration resulted in a notable tumor growth inhibition percentage.
- Aurora A Kinase Activity : A recent study focused on a related quinazoline derivative that demonstrated selective Aurora A kinase inhibition. The compound induced cell cycle arrest and apoptosis in MCF-7 breast cancer cells at an IC50 value of 168.78 µM, suggesting potential therapeutic applications in breast cancer treatment .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have revealed that quinazoline derivatives generally exhibit favorable absorption and bioavailability profiles. For example, compounds similar to this compound have shown prolonged half-lives and effective tissue distribution . Importantly, these studies have also indicated low toxicity levels at therapeutic doses.
Table 2: Pharmacokinetic Parameters
Compound | t1/2 (h) | Bioavailability (%) | Safety Profile |
---|---|---|---|
7-Bromo derivative | 8.3 | >50 | No significant weight loss observed |
属性
分子式 |
C9HBrCl2F4N2 |
---|---|
分子量 |
363.92 g/mol |
IUPAC 名称 |
7-bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9HBrCl2F4N2/c10-4-3(9(14,15)16)1-2-6(5(4)13)17-8(12)18-7(2)11/h1H |
InChI 键 |
WWIVWNJCWQRAFT-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1C(F)(F)F)Br)F)N=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。